2,3-Dehydrosilybin

Overview

Description

2,3-Dehydrosilybin is a flavonolignan derived from silybin, which is the major bioactive component of the extract from the seeds of the milk thistle (Silybum marianum). This compound is known for its potent antioxidant and anti-cancer properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

2,3-Dehydrosilybin (DHS) is a flavonolignan that primarily targets human hepatocytes . It also interacts with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

DHS interacts with its targets through a process known as biotransformation . During this process, DHS is converted into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides . This interaction results in changes in the biochemical properties of DHS, enhancing its antioxidant activity .

Biochemical Pathways

The primary biochemical pathway affected by DHS involves the conjugation reactions mediated by UGTs and SULTs . These enzymes catalyze the glucuronidation and sulfation of DHS, respectively . The products of these conjugation reactions predominate over those of oxidative metabolism . This process enhances the antioxidant activity of DHS, making it stronger than its precursors .

Pharmacokinetics

The pharmacokinetics of DHS involve its absorption, distribution, metabolism, and excretion (ADME) . DHS is preferentially metabolized by conjugation reactions, with glucuronides being the most abundant metabolites . The solubility and bioavailability of DHS can be improved by formulating it into nanomicelles . This formulation results in a higher maximum concentration (Cmax), a shorter time to reach the maximum concentration (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC0-∞) compared to the suspension .

Result of Action

The action of DHS results in its conversion into various derivatives, which have different biochemical properties . These derivatives exhibit antioxidant activity , which is much stronger than that of their precursors . This activity is associated with the scavenging of free radicals and the inhibition of lipid peroxidation .

Action Environment

The action, efficacy, and stability of DHS can be influenced by various environmental factors. For instance, the formulation of DHS into nanomicelles can improve its solubility and bioavailability, enhancing its pharmacological effects . Additionally, the presence of UGTs and SULTs in the human hepatocytes can influence the biotransformation of DHS .

Biochemical Analysis

Biochemical Properties

2,3-Dehydrosilybin plays a crucial role in various biochemical reactions, primarily due to its strong antioxidant properties. It interacts with several enzymes and proteins, including UDP-glucuronosyltransferases and sulfotransferases. These enzymes catalyze the conjugation of this compound to form glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body . Additionally, this compound exhibits a higher radical scavenging activity compared to silybin, making it effective in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, including breast, lung, liver, and colon cancer cells . This compound induces apoptosis in these cells by modulating cell signaling pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins. Furthermore, this compound influences gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . It also affects cellular metabolism by enhancing the activity of detoxifying enzymes and reducing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components . Additionally, this compound binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This compound also modulates the expression of genes involved in antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound maintains its antioxidant and anticancer activities over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert protective effects on cellular function, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antioxidant and anticancer activities without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through conjugation reactions. It is metabolized by UDP-glucuronosyltransferases and sulfotransferases to form glucuronides and sulfates, which are more water-soluble and can be excreted from the body . These conjugation reactions help in detoxifying the compound and facilitating its elimination. Additionally, this compound can undergo oxidative metabolism to form hydroxylated and methylated derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to different cellular compartments . The compound can accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects . The distribution of this compound is influenced by its solubility and the presence of transport proteins that mediate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin can be synthesized from silybin through an oxidation process. One common method involves dissolving silybin in methanol and heating it under reflux with sodium bicarbonate. The mixture is then cooled and poured into ice-cold water containing hydrochloric acid . Another method involves dissolving silymarin in pyridine and heating it under reflux, followed by removal of pyridine and residual solvents .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydrosilybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .

Common Reagents and Conditions:

Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions include hydroxyl derivatives, methylated derivatives, and conjugates such as glucuronides and sulfates .

Scientific Research Applications

2,3-Dehydrosilybin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antioxidant mechanisms and free radical scavenging.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for its potential in treating liver diseases, cancer, and other conditions due to its antioxidant and anti-cancer properties

Industry: Utilized in the development of pharmaceutical formulations and nutraceuticals.

Comparison with Similar Compounds

Silybin: The parent compound, known for its hepatoprotective and antioxidant properties.

2,3-Dehydrosilychristin: Another flavonolignan with similar antioxidant activity.

Silymarin: A mixture of flavonolignans, including silybin, isosilybin, silydianin, and silychristin

Uniqueness: 2,3-Dehydrosilybin is unique due to its significantly higher antioxidant and anti-cancer activity compared to silybin. Its enhanced activity is attributed to the presence of the 2,3 double bond, which plays a crucial role in its mechanism of action .

Biological Activity

2,3-Dehydrosilybin (DHS) is a flavonolignan derived from the plant Silybum marianum (milk thistle), recognized for its enhanced biological activities compared to its precursor, silybin. This article delves into the biological activities of DHS, focusing on its antioxidant properties, cardioprotective effects, anticancer potential, and metabolic pathways.

Antioxidant Activity

DHS exhibits significantly stronger antioxidant properties than silybin due to the presence of a double bond between the 2 and 3 positions in its structure. Studies have demonstrated that DHS has up to 25 times more antioxidant activity than silybin, making it an effective radical scavenger . The molecular mechanisms underlying this activity involve the formation of dimeric products through radical-mediated reactions, highlighting the importance of specific functional groups in its structure .

Table 1: Comparison of Antioxidant Activity

| Compound | Antioxidant Activity (Relative) |

|---|---|

| Silybin | 1 (baseline) |

| This compound | 25 |

Cardioprotective Effects

Recent studies indicate that DHS may provide cardioprotective benefits during hypoxic conditions. In isolated neonatal rat cardiomyocytes, DHS demonstrated a positive inotropic effect , which is similar to that of catecholamines but does not act as a β-adrenergic agonist. This effect was evident at concentrations as low as 10 nM , suggesting a potent influence on cardiac function .

The cardioprotective effects of DHS are thought to be mediated through modulation of reactive oxygen species (ROS) during hypoxia/reoxygenation events. It has been shown to attenuate ROS formation and enhance mitochondrial function, indicating potential therapeutic applications in cardiac health .

Anticancer Potential

DHS has been investigated for its anticancer properties across various cancer cell lines. Research indicates that it exhibits selective antiproliferative effects against androgen receptor-positive prostate cancer cells. The compound's ability to inhibit DNA topoisomerase I suggests a mechanism for its anticancer activity, providing a basis for further exploration in cancer therapeutics .

Table 2: Anticancer Activity Overview

Metabolism and Biotransformation

The metabolism of DHS involves significant biotransformation in human hepatocytes. Studies indicate that both enantiomers of DHS undergo extensive metabolic modification through phase I and phase II reactions. Key enzymes involved include cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation processes essential for detoxification and elimination from the body .

Metabolic Pathways

- Phase I Reactions: Hydroxylation by CYP enzymes.

- Phase II Reactions: Conjugation with glucuronic acid and sulfate.

The predominant metabolites identified include glucuronides, which are crucial for increasing water solubility and facilitating excretion .

Case Studies and Research Findings

Several case studies highlight the biological activities attributed to DHS:

- Cardioprotection During Hypoxia: A study demonstrated that DHS could significantly reduce oxidative stress in neonatal rat cardiomyocytes during hypoxia/reoxygenation, suggesting potential clinical implications for heart diseases .

- Anticancer Efficacy: In vitro studies have shown that DHS selectively inhibits the growth of various cancer cell lines, including prostate and liver cancers, indicating its potential as an anticancer agent .

- Enhanced Metabolism Understanding: Recent research has focused on elucidating the metabolic pathways of DHS in human liver cells, providing insights into its bioavailability and therapeutic potential .

Properties

CAS No. |

25166-14-7 |

|---|---|

Molecular Formula |

C25H20O10 |

Molecular Weight |

480.4 g/mol |

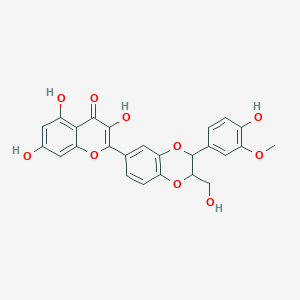

IUPAC Name |

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1 |

InChI Key |

BVKQRAYKLBRNIK-HYBUGGRVSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

melting_point |

254-255°C |

physical_description |

Solid |

Synonyms |

2,3 Dehydrosilybin 2,3-dehydrosilybin Alepa forte Alepa-forte Ardeyhepan Cefasilymarin durasilymarin Hepa loges Hepa Merz Sil hepa-loges Hepa-Merz Sil HepaBesch Hepar Pasc Hepar-Pasc Heparsyx Heplant Lagosa legalon forte silibin silibinin Silibinin A Silibinin B silybin silybin A silybin B silybinin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dehydrosilybin (DHSB) exhibits its effects through multiple mechanisms. One notable interaction is with DNA topoisomerase I, an enzyme that regulates DNA topology. DHSB acts as a potent inhibitor of topoisomerase I, particularly in more transformed and potentially cancerous cells. [, ] This inhibition can lead to enhanced cytotoxicity and apoptosis, especially when combined with tumor necrosis factor-alpha (TNF-α). []

ANone: The stability of DHSB under various conditions and its potential applications in specific materials are not extensively addressed in the provided research papers. The focus is primarily on its biological activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity of this compound as an antioxidant, anti-cancer agent, and enzyme inhibitor. There is no mention of catalytic properties or applications for this compound.

A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to investigate the antioxidant mechanism of DHSB. [, ] These studies have helped to elucidate the role of individual hydroxyl groups in free radical scavenging and to understand the electronic properties influencing its antioxidant capacity.

ANone: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of this compound:

A: While the provided research mentions the potential for improved bioavailability through structural modifications [, , ], specific details on the stability of this compound in various formulations and strategies to enhance its solubility or bioavailability are limited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.